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Compound of Interest

Compound Name: N6,N6-Dimethyl-xylo-adenosine

Cat. No.: B15584445 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N6,N6-Dimethyl-xylo-adenosine is limited in publicly

available literature. This guide provides a comprehensive overview based on its chemical

properties and the well-documented biological activities of structurally related adenosine

analogs. The experimental protocols and potential effects described herein are intended to

serve as a foundational resource for researchers initiating studies on this compound.

Introduction
N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine analog characterized by two methyl

groups on the N6 position of the adenine base and a xylose sugar moiety in place of the typical

ribose. As a modified nucleoside, it holds potential as a pharmacological tool to probe

adenosine receptor signaling and as a candidate for therapeutic development. Adenosine

analogs are known to play crucial roles in various physiological processes, acting as smooth

muscle vasodilators and, in some cases, inhibiting cancer progression.[1] This document

provides a technical overview of N6,N6-Dimethyl-xylo-adenosine, its physicochemical

properties, hypothesized biological activities based on related compounds, and detailed

experimental protocols for its characterization.

Physicochemical Properties
The fundamental properties of N6,N6-Dimethyl-xylo-adenosine are summarized below. This

data is compiled from chemical supplier databases and computational predictions.
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Property Value Source

Molecular Formula C12H17N5O4 BOC Sciences[2]

Molecular Weight 295.29 g/mol CD BioGlyco[3]

CAS Number 669055-52-1 BOC Sciences[2]

Synonyms

9-(β-D-xylofuranosyl)-N6,N6-

dimethyladenine; (1R)-1-(6-

dimethylamino-purin-9-yl)-D-

1,4-anhydro-xylitol

BOC Sciences[2]

Purity ≥95% (commercially available) BOC Sciences[2]

Appearance
White to off-white solid

(predicted)
N/A

Solubility
Soluble in DMSO, DMF, and

water (predicted)
N/A

Hypothesized Biological Activity and Signaling
Pathways
Given its structural similarity to other adenosine analogs, N6,N6-Dimethyl-xylo-adenosine is

predicted to function as an adenosine receptor agonist.[2] Adenosine receptors are a class of G

protein-coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3.[4] The activation

of these receptors initiates distinct downstream signaling cascades.

Furthermore, the related compound N6,N6-Dimethyladenosine (with a ribose sugar) has been

identified as a potent inhibitor of the AKT signaling pathway in non-small cell lung cancer cell

lines.[5] It is plausible that N6,N6-Dimethyl-xylo-adenosine could exhibit similar activity.

Adenosine Receptor Signaling
The activation of adenosine receptors modulates the activity of adenylyl cyclase (AC), which in

turn regulates intracellular cyclic AMP (cAMP) levels.
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A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. Agonist binding

leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6]

[7]

A2A and A2B Receptors: These receptors are coupled to Gs proteins. Agonist binding

stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[6][7]

All four receptor subtypes can also activate the Mitogen-Activated Protein Kinase (MAPK)

pathway, including ERK1/2, p38, and JNK.[6][7]

Hypothesized Adenosine Receptor Signaling for N6,N6-Dimethyl-xylo-adenosine
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Caption: Hypothesized signaling of N6,N6-Dimethyl-xylo-adenosine via adenosine receptors.

Potential AKT Pathway Inhibition
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Based on the activity of N6,N6-Dimethyladenosine, the xylo-analog may also inhibit the

PI3K/AKT pathway, a critical signaling cascade for cell survival and proliferation.

Hypothesized AKT Pathway Inhibition

Receptor Tyrosine Kinase
(e.g., EGFR)

PI3K

activates

PIP3

phosphorylates

PIP2

PDK1

recruits & activates

AKT

phosphorylates

Downstream Targets
(mTOR, GSK3β, etc.)

activates

Cell Proliferation & Survival

N6,N6-Dimethyl-
xylo-adenosine

inhibits

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15584445?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Hypothesized inhibition of the AKT signaling pathway.

Experimental Protocols
To characterize the pharmacological profile of N6,N6-Dimethyl-xylo-adenosine, a series of

standard assays for GPCR ligands should be employed.

Synthesis of N6,N6-Dimethyl-xylo-adenosine
A general method for synthesizing N6-substituted adenosines involves the alkylation of a

protected adenosine precursor.

Objective: To synthesize N6,N6-Dimethyl-xylo-adenosine. Principle: This protocol is adapted

from methods for synthesizing N6-substituted adenosines. It involves the protection of the

hydroxyl groups of xylo-adenosine, followed by alkylation at the N6 position and subsequent

deprotection.

Materials:

Xylo-adenosine

Acetic anhydride

Pyridine

Methyl iodide (CH3I)

Potassium carbonate (K2CO3)

Dimethylformamide (DMF)

Methanolic ammonia

Silica gel for column chromatography

Standard laboratory glassware and equipment

Procedure:
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Protection: Dissolve xylo-adenosine in pyridine and cool to 0°C. Add acetic anhydride

dropwise and stir overnight at room temperature to protect the 2', 3', and 5' hydroxyl groups,

forming 2',3',5'-tri-O-acetyl-xylo-adenosine.

Purification: Remove the solvent under reduced pressure and purify the acetylated product

by silica gel chromatography.

Alkylation: Dissolve the purified 2',3',5'-tri-O-acetyl-xylo-adenosine in DMF. Add potassium

carbonate and an excess of methyl iodide. Stir the reaction at room temperature for 24-48

hours until the starting material is consumed (monitor by TLC).

Work-up: Filter the reaction mixture to remove inorganic salts and evaporate the solvent.

Deprotection: Dissolve the crude product in saturated methanolic ammonia and stir at room

temperature for 6-12 hours to remove the acetyl protecting groups.

Final Purification: Evaporate the solvent and purify the final product, N6,N6-Dimethyl-xylo-
adenosine, by silica gel chromatography or recrystallization.

Characterization: Confirm the structure and purity of the final compound using NMR (1H,

13C) and mass spectrometry.

Adenosine Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of N6,N6-Dimethyl-xylo-adenosine for each of

the four human adenosine receptor subtypes (A1, A2A, A2B, A3). Principle: A competitive

radioligand binding assay is used. The ability of the test compound to displace a known high-

affinity radioligand from the receptor is measured.

Materials:

Cell membranes prepared from HEK293 cells stably expressing one of the human adenosine

receptor subtypes.

Radioligand: e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B,

[3H]MRE 3008F20 for A3.

N6,N6-Dimethyl-xylo-adenosine.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

Scintillation vials and cocktail.

Microplate harvester and filter mats.

Scintillation counter.

Procedure:

Preparation: Prepare serial dilutions of N6,N6-Dimethyl-xylo-adenosine in assay buffer.

Incubation: In a 96-well plate, combine the cell membranes, the radioligand (at a

concentration near its Kd), and either buffer (for total binding), a saturating concentration of a

known non-radioactive ligand (for non-specific binding), or the test compound dilution.

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120

minutes) to reach binding equilibrium.

Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell

harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the test compound

concentration. Fit the data to a one-site competition model to determine the IC50 value.

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the adenosine receptor binding affinity assay.

Functional Assay: cAMP Measurement
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of

N6,N6-Dimethyl-xylo-adenosine at A1/A3 and A2A/A2B receptors. Principle: This assay

measures the modulation of intracellular cAMP levels following receptor activation. A decrease
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in forskolin-stimulated cAMP indicates A1/A3 agonism (Gi-coupled), while an increase in basal

cAMP indicates A2A/A2B agonism (Gs-coupled).

Materials:

HEK293 cells expressing the desired adenosine receptor subtype.

N6,N6-Dimethyl-xylo-adenosine.

Forskolin (an adenylyl cyclase activator).

cAMP detection kit (e.g., HTRF, ELISA, or GloSensor-based).

Cell culture medium and reagents.

Procedure:

Cell Plating: Seed the cells in 96- or 384-well plates and grow to confluency.

Compound Addition:

For A1/A3 (Gi): Pre-incubate cells with various concentrations of N6,N6-Dimethyl-xylo-
adenosine, then stimulate with a fixed concentration of forskolin.

For A2A/A2B (Gs): Add various concentrations of N6,N6-Dimethyl-xylo-adenosine
directly to the cells.

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to

the manufacturer's protocol for the chosen detection kit.

Data Analysis:

For A1/A3: Plot the percentage inhibition of the forskolin response versus the log

concentration of the compound to determine the EC50 for agonism.
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For A2A/A2B: Plot the cAMP levels versus the log concentration of the compound to

determine the EC50 for agonism.

Conclusion
N6,N6-Dimethyl-xylo-adenosine represents an understudied but potentially valuable chemical

entity for probing purinergic signaling. Based on its structure, it is hypothesized to act as an

agonist at adenosine receptors and may possess inhibitory activity against the AKT pathway.

The experimental protocols outlined in this guide provide a clear framework for elucidating its

precise pharmacological profile. Further research is warranted to validate these hypotheses

and explore the therapeutic potential of this novel adenosine analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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